molecular formula C6H14Cl2N2OPt B046873 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) CAS No. 117799-57-2

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)

Cat. No. B046873
M. Wt: 396.2 g/mol
InChI Key: XHRRXEIHBNWKKZ-UHFFFAOYSA-L
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Description

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), also known as oxaliplatin, is a platinum-based chemotherapy drug used in the treatment of various types of cancer. It was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of colorectal cancer.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) can be achieved by a multi-step process involving the reaction of appropriate starting materials.

Starting Materials
Cyclohexanediamine, Platinum(II) chloride, Sodium hydroxide, Hydrogen peroxide, Hydrochloric acid, Wate

Reaction
Step 1: Dissolve cyclohexanediamine in water and add sodium hydroxide to adjust the pH to 10-11., Step 2: Add platinum(II) chloride to the solution and stir for 2-3 hours at room temperature., Step 3: Add hydrogen peroxide dropwise to the reaction mixture until the color changes to yellow., Step 4: Acidify the solution with hydrochloric acid to a pH of 2-3., Step 5: Filter the precipitate and wash with water to obtain the desired product.

Mechanism Of Action

Oxaliplatin works by interfering with DNA synthesis and replication in cancer cells, ultimately leading to cell death. It forms DNA adducts that inhibit DNA synthesis and cause DNA damage, leading to apoptosis or programmed cell death.

Biochemical And Physiological Effects

Oxaliplatin has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and replication, the induction of DNA damage and apoptosis, and the inhibition of tumor angiogenesis. It has also been found to have anti-inflammatory and immunomodulatory effects.

Advantages And Limitations For Lab Experiments

Oxaliplatin has several advantages for use in laboratory experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its potential toxicity and the need for specialized handling and storage.

Future Directions

There are several areas of future research for 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), including the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Additionally, there is ongoing research into the mechanisms of action of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) and its potential use in combination with other chemotherapy drugs or targeted therapies. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) in the treatment of different types of cancer.

Scientific Research Applications

Oxaliplatin has been extensively studied for its anti-cancer properties, particularly in the treatment of colorectal cancer. It has also been investigated for its potential use in the treatment of other types of cancer, including ovarian, lung, and pancreatic cancer.

properties

IUPAC Name

3,4-diaminocyclohexan-1-ol;platinum(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-6,9H,1-3,7-8H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRRXEIHBNWKKZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2OPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70922548
Record name Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)

CAS RN

117799-57-2
Record name Dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117799572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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